molecular formula C13H25N3O7 B605864 Azido-PEG5-acid CAS No. 1425973-16-5

Azido-PEG5-acid

Cat. No.: B605864
CAS No.: 1425973-16-5
M. Wt: 335.36
InChI Key: DPJUPQILWDVIKK-UHFFFAOYSA-N
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Description

Azido-PEG5-acid is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid group. This compound is known for its water solubility and is commonly used as a linker in various chemical and biological applications. The azide group can participate in click chemistry reactions, while the carboxylic acid group can form stable amide bonds with primary amine groups .

Mechanism of Action

Target of Action

Azido-PEG5-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The compound’s primary targets are molecules containing alkyne, BCN, or DBCO groups .

Mode of Action

This compound contains an azide (N3) group that can react with alkyne, BCN, DBCO via a process known as Click Chemistry . This reaction forms a stable triazole linkage. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its water solubility . As a PEG-based linker, this compound is water-soluble, which can increase its bioavailability and distribution in the body .

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with target molecules, enabling the creation of PROTACs and ADCs . These compounds can then selectively target and degrade specific proteins within the cell .

Action Environment

The action of this compound is influenced by the presence of molecules containing alkyne, BCN, or DBCO groups, which are necessary for the Click Chemistry reaction . Additionally, the presence of primary amine groups and activators such as EDC or HATU is required for the formation of a stable amide bond . The compound’s water solubility also allows it to function effectively in aqueous environments .

Biochemical Analysis

Biochemical Properties

Azido-PEG5-acid plays a crucial role in biochemical reactions due to its azide group and terminal carboxylic acid. The azide group can react with alkyne, BCN, DBCO via Click Chemistry . This reaction forms a stable triazole linkage, which is a key interaction in various biochemical processes. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators to form a stable amide bond .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its azide group and terminal carboxylic acid. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG5-acid is typically synthesized through a multi-step process involving the functionalization of PEG chains. The synthesis begins with the activation of PEG with a suitable leaving group, followed by the introduction of the azide group. The final step involves the conversion of the terminal hydroxyl group to a carboxylic acid group. Common reagents used in these steps include sodium azide, dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process typically includes purification steps such as column chromatography and crystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG5-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG5-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in the development of drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

    Industry: Applied in the production of functionalized materials and surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG5-acid is unique due to its specific length of the PEG chain, which provides an optimal balance between solubility and flexibility. This makes it particularly useful in applications requiring precise control over the distance between conjugated molecules .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O7/c14-16-15-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-13(17)18/h1-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJUPQILWDVIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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